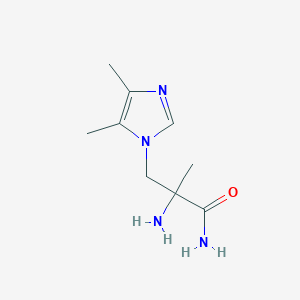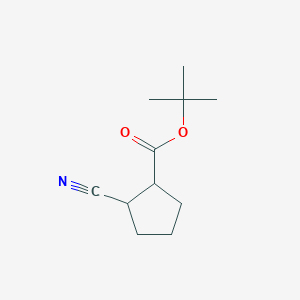![molecular formula C9H6BrF3N2 B15239979 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solvent- and Catalyst-Free Synthesis: One method involves the solvent- and catalyst-free synthesis of imidazo[1,2-A]pyridines under specific conditions.
Metal-Free and Aqueous Synthesis: Another approach is the rapid, metal-free, and aqueous synthesis of imidazo[1,2-A]pyridines, which involves the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can also be performed on these compounds, although specific conditions and reagents may vary.
Substitution: Substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Various reducing agents depending on the desired product.
Substitution: Transition metal catalysts or metal-free conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of drugs with various therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as those required in material science .
Mechanism of Action
The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: This compound has been studied for its nematocidal and fungicidal activities.
Uniqueness: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3 |
InChI Key |
ZZKVLZJHVLJSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)


![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)

![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)

![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
